[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
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Overview
Description
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C17H19N5O6S . This compound is known for its unique structure, which includes a purine base linked to a pentofuranosyl group substituted with a 4-methylphenylsulfonyl moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate involves multiple steps. The general synthetic route includes the protection of the hydroxyl groups of the pentofuranosyl moiety, followed by the introduction of the 4-methylphenylsulfonyl group. The purine base is then attached to the pentofuranosyl group through a glycosidic bond. The final product is obtained after deprotection and purification steps . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Scientific Research Applications
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate include:
9-[5-S-(Difluoromethyl)-5-thiopentofuranosyl]-9H-purin-6-amine: This compound has a similar structure but includes a difluoromethyl group instead of the 4-methylphenylsulfonyl group.
9-{5-O-[(4-Methylphenyl)Sulfonyl]Pentofuranosyl}-9H-Purin-6-Amine: This is another variant with slight differences in the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55197-13-2 |
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Molecular Formula |
C17H19N5O6S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20) |
InChI Key |
CAXLRAROZXYOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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